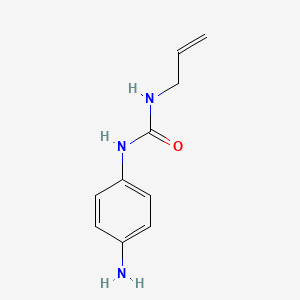

1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea

Description

1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea (CAS: 88586-62-3, molecular formula: C₄H₁₁NO) is a urea derivative characterized by a 4-aminophenyl group and an allyl (propenyl) substituent. Its molecular weight is 121.15 g/mol . The compound has been cataloged as a primary amine but is currently discontinued in commercial availability .

Properties

IUPAC Name |

1-(4-aminophenyl)-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYHONHWQBDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenyl isocyanate with prop-2-en-1-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 1-(4-nitrophenyl)-3-(prop-2-en-1-yl)urea.

Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are typically used.

Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: 1-(4-nitrophenyl)-3-(prop-2-en-1-yl)urea

Reduction: this compound (reversion to original compound)

Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of urea derivatives, including those similar to 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea, in combating malaria. Research indicates that certain phenylurea derivatives exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, a series of compounds were synthesized and evaluated for their antimalarial properties, revealing that modifications at specific positions enhanced their efficacy and selectivity .

Key Findings:

- Compounds with urea substitutions demonstrated improved binding interactions with the target enzyme CDPK1 in Plasmodium species.

- The most effective derivatives showed low cytotoxicity towards mammalian cells, indicating a favorable therapeutic index.

Inhibition of Nitric Oxide Synthase (NOS)

Another notable application of urea derivatives is their role as inhibitors of nitric oxide synthase (NOS), which is implicated in various neurological disorders. Compounds structurally related to this compound have been reported to selectively inhibit neuronal NOS (nNOS) while sparing endothelial NOS (eNOS). This selectivity is crucial for developing treatments for conditions such as Parkinson's disease, where excessive nitric oxide production can exacerbate neuronal damage .

Biological Evaluation:

- In vitro studies demonstrated that certain urea derivatives achieved over 80% inhibition of nNOS without affecting eNOS activity.

- These findings suggest potential therapeutic applications in managing neurodegenerative diseases by modulating nitric oxide levels.

Anticancer Properties

The compound's structural features also lend themselves to anticancer research. Urea derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on substituted urea compounds found that certain derivatives exhibited significant cytotoxic effects against colon and breast cancer cells .

Mechanism of Action:

- The proposed mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

- Further research is needed to elucidate the specific molecular targets and pathways involved.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its analogs has been optimized to enhance biological activity. Structure-activity relationship (SAR) studies play a pivotal role in identifying key functional groups that influence the compound's efficacy and selectivity.

Synthetic Strategies:

- Variations in substituents at different positions on the phenyl ring have been systematically explored to determine their impact on biological activity.

- The incorporation of polar groups has been shown to improve solubility and bioavailability, critical factors for drug development.

Data Summary

The following table summarizes key findings from recent studies on urea derivatives related to this compound:

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Data Tables

Research Findings and Key Insights

- Biological Relevance: Ureas with 4-aminophenyl groups (e.g., S18) demonstrate utility in targeting enzyme active sites, as seen in kinase inhibition .

- Substituent Effects: Electron-Withdrawing Groups (e.g., sulfonyl in ): Increase stability but may reduce solubility. Allyl vs. Propargyl: Allyl offers olefin reactivity, while propargyl enables click chemistry . Amino Group: Facilitates hydrogen bonding, critical in molecular recognition (e.g., antimalarial chalcones ).

Biological Activity

1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its interactions with various biological targets, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound features a prop-2-en-1-yl group linked to a 4-aminophenyl moiety, with a urea functional group. Its structural uniqueness contributes to its reactivity and potential biological effects. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), indicating a diverse chemical composition that facilitates various interactions within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to bind effectively to enzymes involved in bacterial metabolism, potentially disrupting their function. This binding capability is attributed to the presence of the amino and urea groups, which enhance its interaction with microbial targets.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity . The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate these pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis with similar compounds reveals that modifications to the amino and urea groups can significantly alter potency and selectivity against different biological targets. For instance, derivatives with additional functional groups have shown enhanced activity against specific cancer types .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Sulfonamide with an amino group | Antimicrobial |

| N-(4-Aminophenyl)acetamide | Acetamide derivative | Analgesic and anti-inflammatory |

| 1-(4-Aminophenyl)-3-methylurea | Urea derivative | Potential antitumor activity |

| 3-(4-Aminophenyl)propanamide | Amide derivative | Antimicrobial |

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against several strains of Gram-positive bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL, demonstrating strong antibacterial activity compared to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer cells, the compound exhibited an IC50 value of approximately 11 μM against MCF-7 cells, significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 ~17 μM). This suggests a potential for developing this compound as a novel anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.